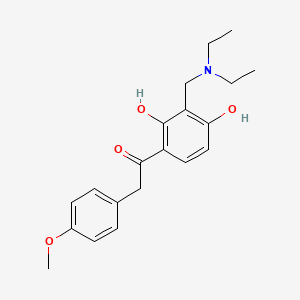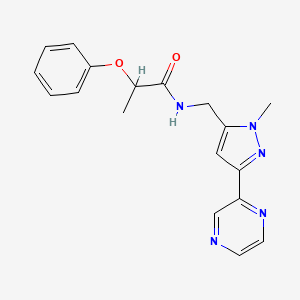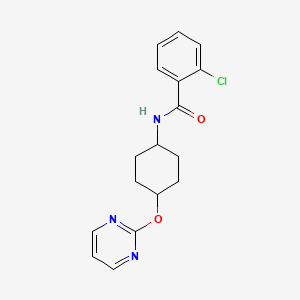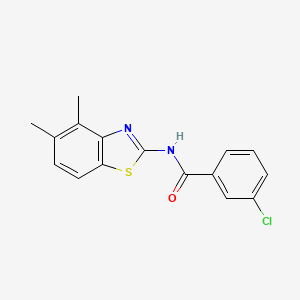![molecular formula C15H19NO7S B2641501 (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID CAS No. 326882-23-9](/img/structure/B2641501.png)
(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID: is a synthetic organic compound characterized by its unique structural features, including a phenyl ring substituted with methoxy groups, a morpholine sulfonyl group, and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,4-dimethoxybenzaldehyde, undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propenoic Acid Moiety: The intermediate product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenoic acid group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving sulfonyl-containing molecules.
Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenoic acid moiety may participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
相似化合物的比较
(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID: can be compared with other compounds containing similar functional groups, such as:
Uniqueness: The combination of methoxy groups, morpholine sulfonyl group, and propenoic acid moiety in this compound imparts unique chemical properties and reactivity, making it distinct from other similar compounds
属性
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-21-12-9-11(3-4-14(17)18)10-13(15(12)22-2)24(19,20)16-5-7-23-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWANTAWKGSICS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641427.png)
![N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2641428.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2641429.png)

![N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2641431.png)





![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2641441.png)
